![molecular formula C16H28N4O6 B608368 Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester CAS No. 815588-85-3](/img/structure/B608368.png)

Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KP-1461 is an experimental antiviral drug being studied for the treatment of Human Immunodeficiency Virus (HIV) and Acquired Immunodeficiency Syndrome (AIDS). It belongs to the class of nucleoside reverse transcriptase inhibitors and is a prodrug of the active antiviral agent KP-1212 . KP-1461 is designed to increase the viral error rate during replication, leading to the accumulation of mutations that can decrease viral fitness and potentially lead to viral extinction .

Preparation Methods

Synthetic Routes and Reaction Conditions

KP-1461 is synthesized through a multi-step process that involves the modification of a deoxycytidine analogue. The synthetic route typically includes the following steps:

Protection of the hydroxyl groups: The hydroxyl groups of the deoxycytidine are protected to prevent unwanted reactions during subsequent steps.

Introduction of the modified base: A modified base that can tautomerize between cytosine and thymine forms is introduced. This step is crucial for the mutagenic properties of KP-1461.

Deprotection: The protective groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of KP-1461 involves scaling up the synthetic route described above. The process is optimized for yield and purity, and stringent quality control measures are implemented to ensure the consistency of the final product. The production process also includes purification steps such as crystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

KP-1461 undergoes several types of chemical reactions, including:

Oxidation: KP-1461 can be oxidized to form various metabolites.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: KP-1461 can participate in nucleophilic substitution reactions, particularly involving the modified base.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of KP-1461. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

KP-1461 has several scientific research applications, including:

Chemistry: KP-1461 is used as a model compound to study nucleoside analogues and their chemical properties.

Biology: The compound is used to investigate the mechanisms of viral replication and mutagenesis.

Medicine: KP-1461 is being studied as a potential treatment for HIV/AIDS. Its ability to induce lethal mutagenesis in the virus makes it a promising candidate for antiviral therapy.

Mechanism of Action

KP-1461 exerts its effects by introducing continual mutations into HIV during viral replication by reverse transcriptase. These mutations decrease virus viability and are eventually lethal. This mechanism, known as selective viral mutagenesis or lethal mutagenesis, is novel to the nucleoside analogue class. Unlike approved nucleoside reverse transcriptase inhibitors that contain a modified sugar and unmodified base, KP-1461 has a modified base that allows multiple base pairing. After conversion to KP-1212, the compound is metabolized to a triphosphate and incorporated into the HIV-1 genome by reverse transcriptase .

Comparison with Similar Compounds

KP-1461 is unique in its mechanism of action compared to other nucleoside reverse transcriptase inhibitors. Similar compounds include:

Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme.

Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.

Emtricitabine: A nucleoside reverse transcriptase inhibitor used in combination with other antiretrovirals for the treatment of HIV.

KP-1461’s ability to induce lethal mutagenesis sets it apart from these compounds, as it targets all viral proteins rather than a single protein, potentially leading to a broader antiviral effect .

Properties

Key on ui mechanism of action |

KP-1461 is the oral prodrug of KP-1212. KP-1461 is also known as SN1212. KP-1461 introduces continual mutations into HIV during viral replication by reverse transcriptase (RT). These mutations decrease virus viability and are eventually lethal. This mechanism, selective viral mutagenesis or lethal mutagenesis, is novel to the nucleoside analogue class. Unlike approved nucleoside RT inhibitors (NRTIs) that contain a modified sugar and unmodified base, KP-1461 has a modified base that allows multiple base pairing. Because KP-1461 pairs with multiple bases, it is able to target all viral proteins rather than a single protein. KP-1461, after conversion to KP-1212, is metabolized to a triphosphate and incorporated into the HIV-1 genome by RT. The drug is similarly incorporated into human mitochondrial DNA polymerase. The active substance KP-1212 has been shown to inhibit antiviral activity in tissues after just one pass; accumulation has been shown to eradicate the virus entirely. HIV strains treated with KP-1212 also showed increased sensitivity to zidovudine. |

|---|---|

CAS No. |

815588-85-3 |

Molecular Formula |

C16H28N4O6 |

Molecular Weight |

372.42 g/mol |

IUPAC Name |

heptyl N-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1,4-dihydro-1,3,5-triazin-2-yl]carbamate |

InChI |

InChI=1S/C16H28N4O6/c1-2-3-4-5-6-7-25-16(24)19-14-17-10-20(15(23)18-14)13-8-11(22)12(9-21)26-13/h11-13,21-22H,2-10H2,1H3,(H2,17,18,19,23,24)/t11-,12+,13+/m0/s1 |

InChI Key |

SZWIAFVYPPMZML-YNEHKIRRSA-N |

SMILES |

CCCCCCCOC(=O)NC1=NCN(C(=O)N1)C2CC(C(O2)CO)O |

Isomeric SMILES |

CCCCCCCOC(=O)NC1=NCN(C(=O)N1)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CCCCCCCOC(=O)NC1=NCN(C(=O)N1)C2CC(C(O2)CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KP-1461; KP1461; KP 1461 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)

![[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)

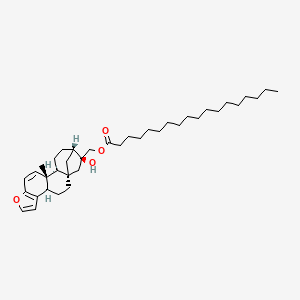

![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)

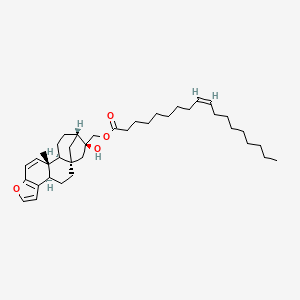

![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)

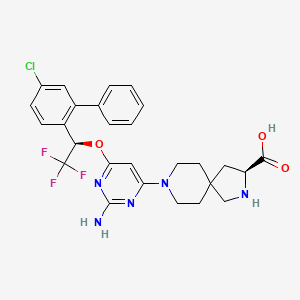

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)